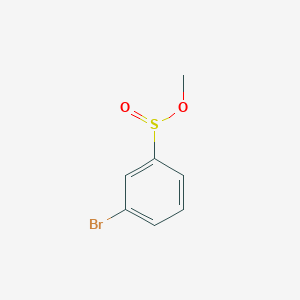

![molecular formula C19H19ClN2O2S B2583756 6-(4-氯苯基)-9,9-二甲基-2,3,9,10-四氢-[1,3]噻嗪并[2,3-b]喹唑啉-4,7(6H,8H)-二酮 CAS No. 300770-45-0](/img/structure/B2583756.png)

6-(4-氯苯基)-9,9-二甲基-2,3,9,10-四氢-[1,3]噻嗪并[2,3-b]喹唑啉-4,7(6H,8H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione” is a derivative of quinazolinone . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .

Synthesis Analysis

Quinazolinone derivatives have been synthesized using various methods. One common method involves the reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile to get 2-chloromethyl-4-methyl-quinazoline . This method has been used to synthesize 2-chloromethyl-4-methyl-quinazoline derivatives .Molecular Structure Analysis

The molecular structure of “6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione” can be inferred from its name. It contains a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in one of the rings. The compound also contains a thiazine ring, which is a six-membered ring containing one sulfur atom and one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving quinazolinone derivatives are diverse, reflecting their wide range of biological activities. The reactions can involve various functional groups present in the quinazolinone molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione” can be inferred from its structure. For example, the presence of a chlorine atom suggests that the compound may be relatively dense and have a high boiling point .科学研究应用

Anti-Breast Cancer Agent

This compound has been used in the design and synthesis of new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) as anti-breast cancer agents. Three compounds exhibited much better cytotoxic activities against MDA-MB-231 than the drug Erlotinib. One of them induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase .

PARP-1 Inhibition

The compound has shown promising results in inhibiting PARP-1 (Poly [ADP-ribose] polymerase 1), an enzyme that plays a key role in DNA repair. This makes it a potential candidate for cancer treatment, particularly in cancers that are reliant on DNA repair pathways .

EGFR Inhibition

The compound has also shown potential in inhibiting EGFR (Epidermal Growth Factor Receptor), a protein that plays a crucial role in cell growth and survival. This makes it a potential candidate for the treatment of various types of cancer .

Antimicrobial Activity

Quinazolinone derivatives, including this compound, have shown significant antimicrobial activity against both Gram-negative and Gram-positive bacteria. This makes them potential candidates for the development of new antibiotics .

Anti-Inflammatory

Quinazolinone derivatives have been found to exhibit anti-inflammatory properties. This makes them potential candidates for the treatment of inflammatory diseases .

Anticonvulsant

Quinazolinone derivatives have also been found to exhibit anticonvulsant properties. This makes them potential candidates for the treatment of seizure disorders .

作用机制

未来方向

The future directions for research on “6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione” and other quinazolinone derivatives are likely to involve further exploration of their biological activities. This could include studies to better understand their mechanisms of action and to develop new drugs based on these compounds .

属性

IUPAC Name |

6-(4-chlorophenyl)-9,9-dimethyl-3,6,8,10-tetrahydro-2H-[1,3]thiazino[2,3-b]quinazoline-4,7-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2S/c1-19(2)9-13-16(14(23)10-19)17(11-3-5-12(20)6-4-11)22-15(24)7-8-25-18(22)21-13/h3-6,17H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGDLXKCBFUISA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N3C(=O)CCSC3=N2)C4=CC=C(C=C4)Cl)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine](/img/structure/B2583674.png)

![1-[4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2583676.png)

![N-[[4-(4-bromophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2583677.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2583679.png)

![(1R,5S)-3-(1H-pyrazol-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2583680.png)

![4-ethoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2583687.png)

![N-boc-1,4-dioxaspiro[4,5]decane-8-methanamine](/img/structure/B2583692.png)

![(E)-N-(2,4-dimethoxyphenyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarbothioamide](/img/structure/B2583694.png)

![2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2583696.png)